

Check Availability & Pricing

practical guide to ALV2 use in immunology research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ALV2	
Cat. No.:	B10827672	Get Quote

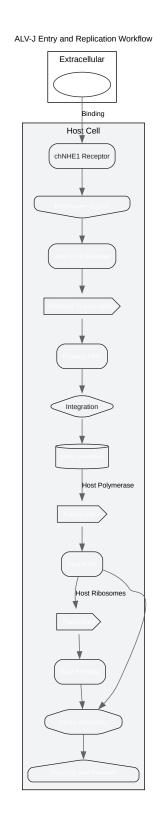
A Practical Guide to the Use of Avian Leukosis Virus Subgroup J (ALV-J) in Immunology Research

Introduction

Avian Leukosis Virus (ALV) is a retrovirus that causes neoplastic diseases and immunosuppression in poultry, making it a significant area of study in veterinary immunology and oncology.[1][2] Among the various subgroups, Avian Leukosis Virus Subgroup J (ALV-J) is particularly notable for its high pathogenicity and its association with myelocytomas and hemangiomas.[1][3] This document provides a practical guide for researchers, scientists, and drug development professionals on the use of ALV-J in immunology research. It details experimental protocols, data presentation, and visual workflows to facilitate the study of host-virus interactions and the development of novel immunotherapies and vaccines. While the query specified "ALV2," the vast body of relevant scientific literature points to "ALV" (Avian Leukosis Virus), with subgroup J being of primary immunological interest. We will therefore focus on ALV-J.

Application Notes

ALV-J infection in chickens serves as a valuable model for understanding retroviral pathogenesis and immunosuppression.[4] The virus primarily targets myeloid lineage cells but also has profound effects on lymphoid cells, leading to altered immune responses.[5][6] Key areas of immunological research involving ALV-J include:


- Innate Immune Evasion: Investigating the mechanisms by which ALV-J suppresses the host's initial antiviral responses, such as the type I interferon (IFN-I) pathway.
- Adaptive Immune Response: Characterizing the cellular and humoral immune responses to ALV-J infection, including T-cell and B-cell dynamics.[6][8]
- Immunosuppression: Studying the virus-induced suppression of the host's immune system, which can exacerbate secondary infections and impair vaccine efficacy.[4]
- Viral-Induced Oncogenesis: Examining the molecular and cellular events that lead to tumor formation following ALV-J infection.
- Vaccine and Therapeutic Development: Using ALV-J as a model to test the efficacy of novel vaccines and antiviral compounds.

Key Signaling Pathways in ALV-J Infection

1. ALV-J Entry and Replication

ALV-J initiates infection by binding to its cellular receptor, the chicken Na+/H+ exchanger type 1 (chNHE1). Following receptor binding, the viral envelope fuses with the host cell membrane, releasing the viral core into the cytoplasm. The viral RNA is then reverse-transcribed into DNA, which integrates into the host genome as a provirus. This integrated provirus serves as a template for the transcription of new viral RNAs and the translation of viral proteins, leading to the assembly and release of progeny virions.

Click to download full resolution via product page

Caption: Workflow of ALV-J entry, replication, and release from a host cell.

2. Evasion of Innate Immunity

ALV-J has evolved mechanisms to evade the host's innate immune response, particularly the type I interferon (IFN-I) pathway. One such mechanism involves the upregulation of microRNA-155 (miR-155). The ALV-J p27 protein promotes the processing of the primary miR-155 transcript into its mature form. Mature miR-155 then targets and suppresses the expression of two key signaling molecules in the IFN-I pathway: TRAF3 and STAT1. By downregulating TRAF3 and STAT1, ALV-J dampens the production and signaling of IFN-I, thereby facilitating viral replication.[7]

ALV-J promotes processing Host Cell MIR155HG (pri-miR-155) mature miR-155 inhibits inhibits TRAF3 STAT1

ALV-J Evasion of Innate Immunity

Click to download full resolution via product page

Caption: ALV-J p27-mediated upregulation of miR-155 to suppress IFN-I response.

Experimental Protocols

Protocol 1: Quantification of ALV-J Proviral DNA by Real-Time PCR

This protocol describes a TaqMan-based real-time PCR method for the sensitive and specific quantification of ALV-J proviral DNA in infected cells or tissues.[1][9]

Materials:

- DNA extraction kit
- TaqMan Gene Expression Master Mix
- ALV-J specific primers and probe (targeting the gp85 gene)
- · ALV-J positive control plasmid
- Nuclease-free water
- Real-time PCR instrument

Procedure:

- DNA Extraction: Extract total DNA from infected cells or tissues using a commercial DNA extraction kit according to the manufacturer's instructions.
- Reaction Setup: Prepare the real-time PCR reaction mixture in a total volume of 20 μL per reaction as described in the table below.
- Thermal Cycling: Perform the real-time PCR using the following cycling conditions:
 - Initial denaturation: 95°C for 5 minutes
 - o 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 56°C for 30 seconds

- Extension: 72°C for 30 seconds
- Data Analysis: Generate a standard curve using serial dilutions of the ALV-J positive control
 plasmid. Quantify the ALV-J proviral DNA copies in the samples by comparing their Ct values
 to the standard curve.

Quantitative Data:

Parameter	Value	Reference
Detection Limit	10 viral DNA copies	[1][9]
Inter-assay CV	< 1%	[1][9]
Intra-assay CV	< 1%	[1][9]

Protocol 2: In Vitro Infection of Chicken Immune Cells with ALV-J

This protocol details the procedure for infecting primary chicken immune cells, such as splenocytes or peripheral blood lymphocytes (PBLs), with ALV-J.[10]

Materials:

- Primary chicken splenocytes or PBLs
- ALV-J viral stock of known titer (TCID50/mL)
- Complete RPMI-1640 medium
- 6-well cell culture plates
- CO₂ incubator

Procedure:

• Cell Preparation: Isolate splenocytes or PBLs from specific-pathogen-free (SPF) chickens and resuspend them in complete RPMI-1640 medium.

- Infection: Seed the cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Infect the cells with ALV-J at a multiplicity of infection (MOI) of 0.1.
- Incubation: Incubate the infected cells at 37°C in a 5% CO2 incubator.
- Sample Collection: At various time points post-infection (e.g., 3, 6, 12, 24, 48 hours), collect the cells and/or supernatant for downstream analysis (e.g., RNA/DNA extraction, protein analysis, flow cytometry).
- Confirmation of Infection: Confirm successful infection by detecting the ALV group-specific antigen p27 in cell lysates using an antigen-capture ELISA.[10]

Protocol 3: Quantification of Avian Cytokines by ELISA

This protocol describes a sandwich ELISA for the quantification of chicken cytokines in cell culture supernatants or serum.[11][12]

Materials:

- Anti-chicken cytokine capture antibody
- Recombinant chicken cytokine standard
- Biotinylated anti-chicken cytokine detection antibody
- Streptavidin-HRP
- TMB substrate
- Stop solution
- ELISA plates
- Plate reader

Procedure:

• Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

- Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
- Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
- Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
- Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 30 minutes at room temperature.
- Development: Add TMB substrate and incubate in the dark until a color develops.
- Stopping and Reading: Stop the reaction with a stop solution and read the absorbance at 450 nm.
- Data Analysis: Generate a standard curve and calculate the cytokine concentrations in the samples.

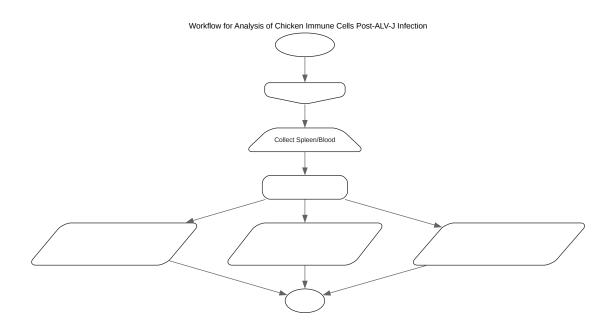
Quantitative Data for Cytokine ELISAs:

Cytokine	Minimum Detection Level (pg/mL)	Maximum Detection Level (pg/mL)	Reference
IL-2	3.39 - 31.82	1250 - 5000	[12]
IL-6	3.39 - 31.82	1250 - 5000	[12]
IL-10	3.39 - 31.82	1250 - 5000	[12]
IL-12p40	3.39 - 31.82	1250 - 5000	[12]
IFN-y	3.39 - 31.82	1250 - 5000	[12]

Protocol 4: Flow Cytometric Analysis of Chicken Leukocyte Subsets

This protocol provides a method for the identification and quantification of different leukocyte populations in chicken spleen or peripheral blood following ALV-J infection.[13]

Materials:


- Single-cell suspension of chicken splenocytes or PBLs
- Fluorochrome-conjugated antibodies against chicken cell surface markers (e.g., CD3, CD4, CD8, TCRyδ, KUL01 for macrophages)
- Flow cytometry buffer (e.g., PBS with 2% FBS)
- Fixable viability dye
- Flow cytometer

Procedure:

- Cell Staining:
 - Stain the cells with a fixable viability dye to exclude dead cells.
 - Incubate the cells with a cocktail of fluorochrome-conjugated antibodies against the desired cell surface markers.
- Data Acquisition: Acquire the stained cells on a flow cytometer.
- Data Analysis:
 - Gate on live, single cells.
 - Identify and quantify different leukocyte populations based on their marker expression (e.g., CD3+ for T cells, CD3+CD4+ for helper T cells, CD3+CD8+ for cytotoxic T cells).

Experimental Workflow for Immune Cell Analysis:

Click to download full resolution via product page

Caption: A general workflow for the immunological analysis of ALV-J infected chickens.

Conclusion

This guide provides a foundational framework for conducting immunological research using ALV-J. The detailed protocols and workflows are intended to assist researchers in investigating

the complex interactions between this retrovirus and the avian immune system. The insights gained from such studies will be instrumental in developing effective control strategies for avian leukosis and will also contribute to the broader understanding of retroviral-induced immunosuppression and oncogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Avian Leukosis in Poultry Poultry MSD Veterinary Manual [msdvetmanual.com]
- 3. Immunopathological investigation and genetic evolution of Avian leukosis virus Subgroup-J associated with myelocytomatosis in broiler flocks in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The critical time of avian leukosis virus subgroup J-mediated immunosuppression during early stage infection in specific pathogen-free chickens PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-cell RNA sequencing of bone marrow reveals the immune response mechanisms of lymphocytes under avian leukosis virus subgroup J infection PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunity to Avian Leukosis Virus: Where Are We Now and What Should We Do? PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avian leukosis virus subgroup J evades innate immunity by activating miR-155 to dually target TRAF3 and STAT1 PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development and Application of Real-Time PCR for Detection of Subgroup J Avian Leukosis Virus PMC [pmc.ncbi.nlm.nih.gov]
- 10. Avian leukosis virus subgroup J induces VEGF expression via NF-κB/PI3K-dependent IL-6 production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Capture ELISAs for Chicken Cytokines Using Commercially Available Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.wur.nl [research.wur.nl]
- 13. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [practical guide to ALV2 use in immunology research].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827672#practical-guide-to-alv2-use-in-immunology-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com